molecular formula C10H12N2O B2404487 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one CAS No. 60716-71-4

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2404487
CAS No.: 60716-71-4
M. Wt: 176.219
InChI Key: SZDFIVJGWVHZAV-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, also known as tryptamine, is a naturally occurring monoamine alkaloid. It is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin. Tryptamine is found in various plants, fungi, and animals, and it plays a significant role in neurotransmission and other biological processes .

Mechanism of Action

Target of Action

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, also known as 3-(2-aminoethyl)indolin-2-one, is a complex compound with a structure similar to that of serotonin . Serotonin, also known as 5-hydroxytryptamine, is a monoamine neurotransmitter that plays a crucial role in various physiological processes . Therefore, it’s plausible that 3-(2-aminoethyl)indolin-2-one may interact with serotonin receptors, which are its primary targets .

Mode of Action

Given its structural similarity to serotonin, it’s likely that it interacts with serotonin receptors in a similar manner . This interaction could lead to changes in the transmission of signals in the nervous system, affecting mood, cognition, and other physiological processes .

Biochemical Pathways

The biochemical pathways affected by 3-(2-aminoethyl)indolin-2-one are likely to be similar to those influenced by serotonin. Serotonin is involved in numerous biochemical pathways, including those related to mood regulation, digestion, and sleep . .

Pharmacokinetics

Given its structural similarity to serotonin, it’s plausible that it may have similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.

Result of Action

The molecular and cellular effects of 3-(2-aminoethyl)indolin-2-one’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin . These effects could potentially include changes in mood, cognition, digestion, and sleep patterns . .

Action Environment

The action, efficacy, and stability of 3-(2-aminoethyl)indolin-2-one are likely to be influenced by various environmental factors. These could include the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes . Understanding these factors is crucial for predicting the compound’s behavior in different physiological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of tryptamine typically involves the decarboxylation of tryptophan using enzymatic or chemical methods. The enzymatic method employs tryptophan decarboxylase, while the chemical method uses high temperatures and acidic conditions to achieve decarboxylation .

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDFIVJGWVHZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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